ethyl 7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Description
Ethyl 7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a tricyclic heterocyclic compound featuring a fused pyrimidine-dipyridopyrimidine core. Its structure includes an ethyl group at position 7, a methyl group at position 11, and an imino-oxo functional group at positions 6 and 2, respectively. The ester moiety at position 5 enhances solubility and modulates reactivity.
Properties
Molecular Formula |
C17H18N4O3 |
|---|---|
Molecular Weight |
326.35 g/mol |
IUPAC Name |
ethyl 7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
InChI |
InChI=1S/C17H18N4O3/c1-4-20-13(18)11(17(23)24-5-2)9-12-15(20)19-14-10(3)7-6-8-21(14)16(12)22/h6-9,18H,4-5H2,1-3H3 |
InChI Key |
UHRPDAQXTSJHDS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C1=N)C(=O)OCC)C(=O)N3C=CC=C(C3=N2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the tricyclic core: This step involves the cyclization of a suitable precursor, often through a series of condensation reactions.
Introduction of functional groups: The ethyl, imino, and methyl groups are introduced through selective alkylation and amination reactions.
Esterification: The final step involves the esterification of the carboxylate group using ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalysts to enhance reaction rates and selectivity are often employed.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert imino groups to amines or to reduce other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Drug Development : The compound's unique tricyclic structure and specific functional groups position it as a promising candidate for drug development. Its potential to interact with biological targets such as enzymes or receptors makes it suitable for designing new therapeutics aimed at various diseases.
Mechanism of Action : The mechanism by which this compound exerts its effects involves binding interactions with molecular targets. This can lead to the inhibition or activation of specific biochemical pathways, which is crucial for its application in drug discovery.
Organic Synthesis
Building Blocks : Ethyl 7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate serves as a valuable building block in organic synthesis. Its complex structure allows for the derivation of more intricate molecules through various synthetic routes.
Synthesis Techniques : The synthesis of this compound typically involves multi-step organic reactions that require careful optimization of conditions to ensure high yields and purity. Techniques such as NMR spectroscopy and mass spectrometry are employed to confirm product formation and elucidate reaction mechanisms.
Materials Science
New Material Development : The properties of this compound may be exploited in developing new materials with specific electronic or mechanical properties. Research into its thermal stability and mechanical strength could lead to innovative applications in various industries.
Case Studies and Research Findings
- Anticancer Activity : Preliminary studies suggest that compounds structurally similar to ethyl 7-ethyl-6-imino have shown promising anticancer activity by inducing apoptosis in cancer cells through specific signaling pathways.
- Enzyme Inhibition : Research has indicated that this compound can inhibit certain enzymes involved in metabolic pathways, potentially leading to applications in treating metabolic disorders.
- Material Properties : Investigations into the thermal properties of this compound have revealed its potential use in high-performance materials due to its stability under varying temperature conditions.
Mechanism of Action
The mechanism by which ethyl 7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with derivatives featuring variations in substituents on the tricyclic core. Below is a comparative analysis with two closely related analogs:
Key Observations:
Substituent Effects on Lipophilicity: The target compound’s ethyl and methyl groups contribute to moderate lipophilicity (XLogP3 ~2.0), lower than ’s 3-methoxypropyl (XLogP3=2.7) and ’s 3-chlorobenzoyl (XLogP3 ~3.2). Chlorine’s electronegativity in enhances lipophilicity, favoring membrane permeability . The methoxy group in increases polarity and hydrogen-bonding capacity (TPSA=101 Ų vs.
Impact of Aromatic vs. In contrast, the target’s simpler alkyl groups reduce steric hindrance, possibly enhancing metabolic stability . ’s 3-chlorobenzoyl group could enhance electrophilic reactivity, making it prone to nucleophilic substitution or metabolism via glutathione conjugation .
Conformational Stability: Ring puckering in the tricyclic core () is critical for maintaining planarity and intermolecular interactions. Substituents like 3-methoxypropyl () may induce torsional strain, whereas smaller groups (e.g., methyl in the target) minimize distortion .
Research Findings and Implications
- Synthetic Accessibility : The target compound’s simpler substituents (ethyl/methyl) likely streamline synthesis compared to ’s methoxypropyl and ’s chlorobenzoyl groups, which require additional protection/deprotection steps.
- The target’s balance of lipophilicity and polarity may optimize bioavailability relative to and .
- Crystallographic Challenges : The tricyclic system’s puckering () complicates crystallization, necessitating advanced refinement tools like SHELXL () for accurate structural resolution .
Biological Activity
Ethyl 7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a detailed overview of the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of triazatricyclo compounds characterized by a tricyclic structure containing nitrogen atoms. Its molecular formula is with a molecular weight of 462.51 g/mol. The structural complexity allows for various interactions with biological targets.
Antitumor Activity
Recent studies have indicated that derivatives of triazatricyclo compounds exhibit antitumor properties . For instance, research on related compounds has shown promising results in inhibiting the growth of cancer cell lines such as HepG2 (hepatocellular carcinoma) using MTT assays. These studies suggest that the unique structural features of triazatricyclo compounds may enhance their interaction with cellular targets involved in tumor proliferation .
The proposed mechanism of action for ethyl 7-ethyl-6-imino-11-methyl-2-oxo involves modulation of specific receptors and pathways:
- Receptor Binding : The compound is believed to act as an allosteric modulator for certain receptors, similar to other synthesized derivatives that bind effectively to AMPA receptors .
- Cell Cycle Interference : By affecting key proteins involved in the cell cycle regulation, these compounds may induce apoptosis in cancer cells.
Synthesis and Derivatives
The synthesis of ethyl 7-ethyl-6-imino derivatives typically involves multi-step reactions including:
- Biginelli Reaction : A three-component reaction that forms dihydropyrimidinones which can be further modified to achieve the desired triazatricyclo structure.
- Cyclization Reactions : These reactions help in forming the tricyclic framework essential for biological activity.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
